2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylthiazole-5-carboxylic acid
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Overview
Description
2-({[(benzyloxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid is an organic compound that features a thiazole ring, a benzyloxycarbonyl-protected amino group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(benzyloxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves multiple steps. One common approach is to start with the thiazole ring formation, followed by the introduction of the benzyloxycarbonyl-protected amino group and the carboxylic acid functional group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The goal is to achieve high efficiency and cost-effectiveness while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({[(benzyloxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-({[(benzyloxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-({[(benzyloxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to active sites or altering their conformation, thereby influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-({[(benzyloxy)carbonyl]amino}-2-(oxolan-3-yl)acetic acid: This compound shares a similar benzyloxycarbonyl-protected amino group but differs in the structure of the core ring system.
®-2-({(benzyloxy)carbonylamino}-4-methylpentanoic acid: This compound has a similar benzyloxycarbonyl-protected amino group but features a different side chain.
Uniqueness
2-({[(benzyloxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
Molecular Formula |
C14H14N2O4S |
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Molecular Weight |
306.34 g/mol |
IUPAC Name |
4-methyl-2-(phenylmethoxycarbonylaminomethyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C14H14N2O4S/c1-9-12(13(17)18)21-11(16-9)7-15-14(19)20-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,15,19)(H,17,18) |
InChI Key |
DIXJEKWCZYUMBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CNC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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